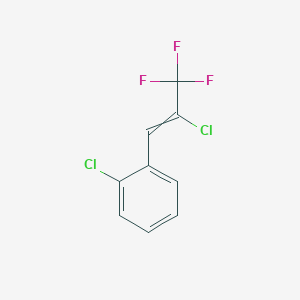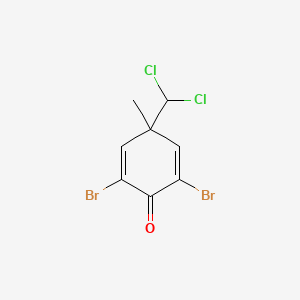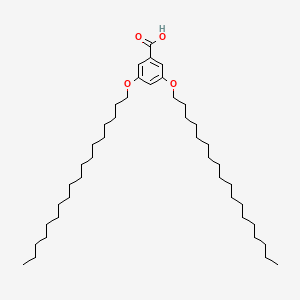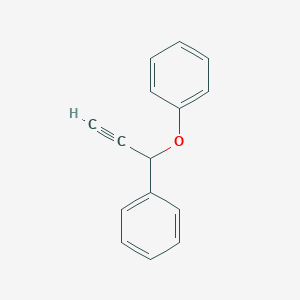
(1-Phenoxyprop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenoxyprop-2-yn-1-yl)benzene: is an organic compound with the molecular formula C({15})H({12})O It is characterized by the presence of a phenoxy group attached to a propynylbenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxyprop-2-yn-1-yl)benzene typically involves the reaction of phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenoxyprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylpropiolic acid.
Reduction: Formation of (1-phenoxyprop-2-en-1-yl)benzene or (1-phenoxypropyl)benzene.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Phenoxyprop-2-yn-1-yl)benzene is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface coatings .
Mécanisme D'action
The mechanism of action of (1-Phenoxyprop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- (3-bromo-1-phenoxyprop-2-yn-1-yl)benzene
- (3-bromo-1-phenylprop-2-yn-1-one)
- (3-bromo-1,2-difluoroprop-1-en-1-yl)benzene
Comparison: Compared to similar compounds, (1-Phenoxyprop-2-yn-1-yl)benzene is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. The presence of the phenoxy group enhances its stability and makes it more versatile in chemical reactions. Additionally, its structure allows for specific interactions with biological molecules, making it valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
121507-50-4 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-phenoxyprop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h1,3-12,15H |
Clé InChI |
NBQPJQCGYJTNAH-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
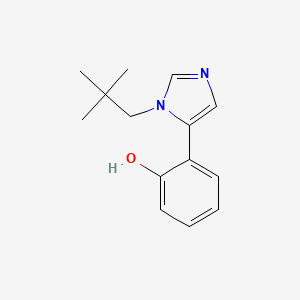
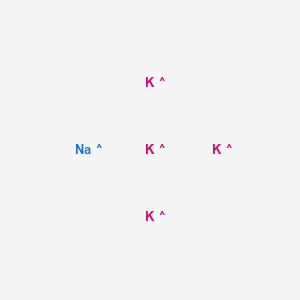
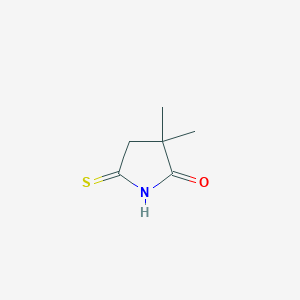
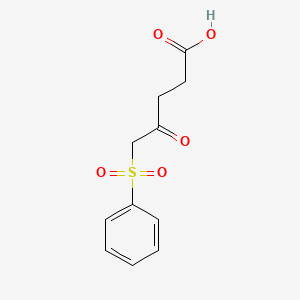


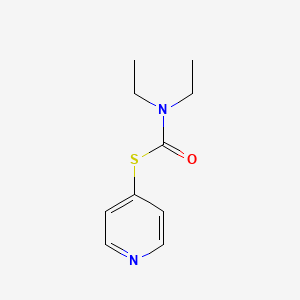
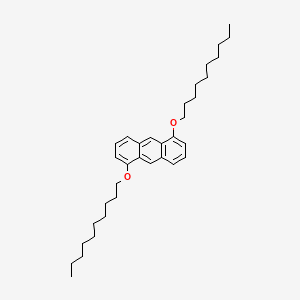
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
